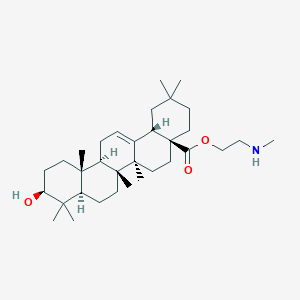![molecular formula C42H19Cl2N3O6 B1506885 N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide CAS No. 6717-38-0](/img/structure/B1506885.png)
N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide is a complex organic compound with a molecular formula of C42H19Cl2N3O6 and a molecular weight of 732.523 g/mol . This compound is known for its intricate structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide involves several steps, typically starting with the preparation of the core naphthoindoloacridin structureThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide include:
Vat Brown 26: A related compound used as a dye.
Indanthren Brown 3GT: Another dye with a similar structure.
C.I. Vat Brown 26: A compound with similar chemical properties and applications.
Uniqueness
The uniqueness of N-(7,9-Dichloro-6,11,14,19,20,21-hexahydro-5,11,14,19,21-pentaoxo-5H-naphtho(2,3-c)naphth(2’,3’:6,7)indolo(3,2-a)acridin-15-yl)benzamide lies in its complex structure and diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
6717-38-0 |
|---|---|
Molekularformel |
C42H19Cl2N3O6 |
Molekulargewicht |
732.5 g/mol |
IUPAC-Name |
N-(15,17-dichloro-3,10,20,27,34-pentaoxo-13,37-diazanonacyclo[20.15.0.02,11.04,9.012,21.014,19.023,36.026,35.028,33]heptatriaconta-1,4,6,8,11,14(19),15,17,21,23(36),24,26(35),28(33),29,31-pentadecaen-29-yl)benzamide |
InChI |
InChI=1S/C42H19Cl2N3O6/c43-18-15-24-33(25(44)16-18)46-36-30(41(24)52)28-21-13-14-23-29(34(21)47-35(28)31-32(36)38(49)20-10-5-4-9-19(20)37(31)48)40(51)22-11-6-12-26(27(22)39(23)50)45-42(53)17-7-2-1-3-8-17/h1-16,47H,(H,45,53)(H,46,52) |
InChI-Schlüssel |
RIDGJYVMBQRIJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=C8C(=C6N5)C(=O)C9=CC=CC=C9C8=O)NC1=C(C7=O)C=C(C=C1Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=C7C(=C8C(=C6N5)C(=O)C9=CC=CC=C9C8=O)NC1=C(C7=O)C=C(C=C1Cl)Cl |
Key on ui other cas no. |
6717-38-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ACETAMIDE,2-[PHENYLBENZYLAMINO]-](/img/structure/B1506852.png)
![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)



